molecular formula C12H18ClNO2 B7947830 Alanine, 3-(p-ethylphenyl)-, methyl ester, hydrochloride, L- CAS No. 4588-87-8

Alanine, 3-(p-ethylphenyl)-, methyl ester, hydrochloride, L-

Cat. No.: B7947830
CAS No.: 4588-87-8
M. Wt: 243.73 g/mol
InChI Key: YHKXKHRGWYVELX-MERQFXBCSA-N
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Description

Alanine, 3-(p-ethylphenyl)-, methyl ester, hydrochloride, L- is a chemical compound with the molecular formula C12H17NO2·HCl. It is a derivative of alanine, an amino acid, and features a p-ethylphenyl group attached to the alanine backbone. This compound is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Alanine, 3-(p-ethylphenyl)-, methyl ester, hydrochloride, L- typically involves the esterification of L-alanine with p-ethylphenyl methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Types of Reactions:

    Oxidation: Alanine, 3-(p-ethylphenyl)-, methyl ester, hydrochloride, L- can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, under mild to moderate temperatures.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Amine or thiol derivatives.

Scientific Research Applications

Alanine, 3-(p-ethylphenyl)-, methyl ester, hydrochloride, L- is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Employed in studies involving enzyme-substrate interactions and protein engineering.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of Alanine, 3-(p-ethylphenyl)-, methyl ester, hydrochloride, L- involves its interaction with specific molecular targets, such as enzymes or receptors. The p-ethylphenyl group enhances its binding affinity to these targets, leading to modulation of biological pathways. The ester group can be hydrolyzed to release the active alanine derivative, which then participates in various biochemical reactions.

Comparison with Similar Compounds

  • Alanine, 3-(p-methylphenyl)-, methyl ester, hydrochloride, L-
  • Alanine, 3-(p-ethylphenyl)-, ethyl ester, hydrochloride, L-
  • Alanine, 3-(p-ethylphenyl)-, methyl ester, sulfate, L-

Comparison: Alanine, 3-(p-ethylphenyl)-, methyl ester, hydrochloride, L- is unique due to the presence of the p-ethylphenyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits higher binding affinity and specificity towards certain molecular targets, making it more effective in research and industrial applications.

Properties

IUPAC Name

methyl (2S)-2-amino-3-(4-ethylphenyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-3-9-4-6-10(7-5-9)8-11(13)12(14)15-2;/h4-7,11H,3,8,13H2,1-2H3;1H/t11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKXKHRGWYVELX-MERQFXBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(C(=O)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C[C@@H](C(=O)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4588-87-8
Record name Alanine, 3-(p-ethylphenyl)-, methyl ester, hydrochloride, L-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4588-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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